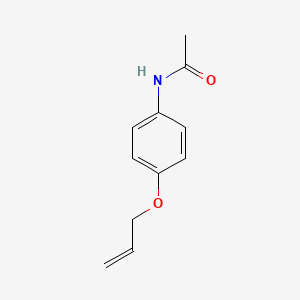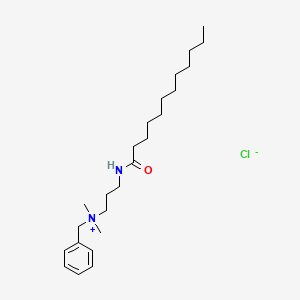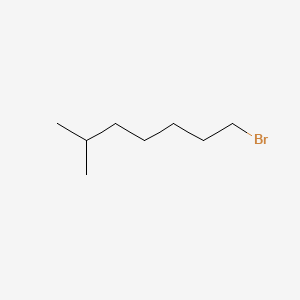
4'-烯丙氧基乙酰苯胺
描述
4’-Allyloxyacetanilide is a chemical compound with the molecular formula C11H13NO2 . It is a derivative of acetanilide .
Molecular Structure Analysis
The molecular structure of 4’-Allyloxyacetanilide consists of 11 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The average mass is 191.226 Da and the monoisotopic mass is 191.094635 Da .科学研究应用
Synthesis of Paracetamol Analogs
4’-Allyloxyacetanilide: serves as a precursor in the synthesis of paracetamol analogs. The traditional method of synthesizing paracetamol involves the use of acetic anhydride, which is not always readily available. By starting with 4’-Allyloxyacetanilide , researchers can explore alternative pathways that may offer more accessible or sustainable routes for producing paracetamol-like compounds .
Development of Anti-Inflammatory Agents
Due to its structural similarity to acetanilide, which is known for its anti-inflammatory properties, 4’-Allyloxyacetanilide could be used in the development of new non-steroidal anti-inflammatory drugs (NSAIDs). Research in this area could lead to the discovery of novel medications with improved efficacy or reduced side effects .
Organic Synthesis Intermediates
4’-Allyloxyacetanilide: can act as an intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution. This makes it valuable for constructing complex organic molecules, potentially leading to new materials or chemical entities .
属性
IUPAC Name |
N-(4-prop-2-enoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-8-14-11-6-4-10(5-7-11)12-9(2)13/h3-7H,1,8H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGQOPZEALYXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216415 | |
| Record name | Acetanilide, 4'-allyloxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Allyloxyacetanilide | |
CAS RN |
6622-73-7 | |
| Record name | N-[4-(2-Propen-1-yloxy)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Allyloxyacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6622-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 4'-allyloxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-allyloxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-ALLYLOXYACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX9NI4B2O6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is microwave-assisted synthesis being explored for 4-allyloxyacetanilide?
A1: Traditional methods for synthesizing 4-allyloxyacetanilide and its subsequent Claisen rearrangement product, 4-acetamido-2-allylphenol, involve refluxing for extended periods, often exceeding 12 hours [, ]. Microwave-assisted organic synthesis (MOAS) offers a compelling alternative due to its ability to drastically reduce reaction times and potentially improve yields. The research highlights the successful application of microwave irradiation, achieving the Claisen Rearrangement in under 10 minutes compared to hours using conventional heating methods []. This significant acceleration is attributed to the efficient heating mechanism of microwaves, enabling rapid temperature increases and faster reaction kinetics.
Q2: What challenges have been encountered in optimizing the one-pot synthesis of 4-acetamido-2-allylphenol using microwave irradiation?
A2: While microwave irradiation successfully accelerates the individual steps of allylation and Claisen Rearrangement, achieving complete conversion to the desired 4-acetamido-2-allylphenol in a one-pot microwave synthesis has proven challenging []. The research indicates ongoing optimization efforts, focusing on:
- Solvent Selection: Different solvents significantly impact the reaction outcome. For instance, DMF showed promise, while other solvents led to the formation of the allylated intermediate without subsequent rearrangement [].
- Base Optimization: Potassium tert-butoxide was identified as a suitable base, and further research explores the impact of the counter ion on the reaction [].
- Allyl Halide Choice: Optimization efforts also investigate the influence of different allyl halides on the reaction efficiency and selectivity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-](/img/structure/B1294606.png)



![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)








